2,7-Dibromofluorene

描述

Chemical Identity and Properties

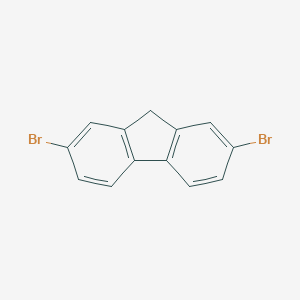

2,7-Dibromofluorene (C₁₃H₈Br₂) is a halogenated fluorene derivative with a molecular weight of 324.01 g/mol and CAS number 16433-88-8 . It exists as white to pale-yellow crystals with a melting point of 164–167°C . The compound is characterized by bromine atoms at the 2 and 7 positions of the fluorene backbone, a bicyclic aromatic structure that enables π-conjugation and electronic tunability .

Synthesis The synthesis of this compound typically involves bromination of fluorene. For example, reacting fluorene with bromine in chloroform yields this compound with a purity exceeding 98% . Alternative methods include the reduction of 2,7-dibromofluorenone using zinc amalgam and hydrochloric acid, achieving yields of 84.9–85.4% and purity >99% . Alkylated derivatives, such as 9,9′-dihexyl-2,7-dibromofluorene, are synthesized by treating this compound with alkyl bromides (e.g., 1-bromohexane) in the presence of t-BuOK, with total yields of 56–62% .

准备方法

Synthetic Routes and Reaction Conditions

2,7-Dibromofluorene can be synthesized through the bromination of fluorene. The typical procedure involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, bromine concentration, and reaction time .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

2,7-Dibromofluorene serves as a pivotal precursor in Pd-catalyzed couplings to synthesize sterically hindered aryl fluorenes. A 2024 study demonstrated superior efficiency in chloride-directed reactions compared to bromide analogs :

| Reaction System | Catalyst | Conditions | Yield | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 2,7-Dichlorofluorene + ArB(OH)₂ | INPd | Toluene, 80°C, 24 h | 85–92% | 1.2–1.4 |

| This compound + ArB(OH)₂ | INPd | Toluene, 80°C, 24 h | 60–75% | 1.5–1.8 |

This reaction enables the synthesis of 2,7-diaryl fluorenes with bulky ortho-substituents, critical for OLEDs and organic semiconductors .

Oxidation to 2,7-Dibromofluorenone

Controlled oxidation converts this compound to 2,7-dibromofluorenone, a ketone derivative used in optoelectronic materials. A patented method achieves this via air oxidation under mild conditions :

| Parameter | Details |

|---|---|

| Reactants | This compound, KOH, xylene |

| Temperature | 80–90°C |

| Reaction Time | 4–6 h |

| Yield | 85–90% |

| Key Advantage | Low-cost catalyst (KOH), air as oxidant |

This process avoids harsh reagents, making it industrially scalable .

Alkylation at the 9-Position

The 9-position undergoes nucleophilic substitution to introduce alkyl chains, enhancing solubility for polymer applications. A representative alkylation with 1-bromodecane proceeds as follows :

| Condition | Value |

|---|---|

| Solvent | DMSO |

| Catalyst | KOH, KI |

| Temperature | 0–20°C → RT |

| Reaction Time | 4 h |

| Yield | 92.7% |

| Product | 9,9-Didecyl-2,7-dibromofluorene |

Alkylated derivatives are precursors for semiconducting polymers like poly(9,9-dioctylfluorene) (PFO), used in light-emitting diodes .

Polymerization via Reverse Atom Transfer Radical Polymerization (RATRP)

This compound acts as a chain-transfer agent in polystyrene synthesis, enabling end-labeling for functional materials :

| Initiator | Catalyst | Ligand | PDI | End-Labeling Efficiency |

|---|---|---|---|---|

| AIBN | CuCl₂ | Bipyridine | 1.3 | 60–70% |

| BPO | CuBr₂ | Bipyridine | 1.7 | 40–50% |

This method produces polymers with narrow molecular weight distributions, suitable for optoelectronic interfaces .

Dendrimer Functionalization

The 9,9′-positions are modified with benzyl ether dendrons to create star-shaped polymers. For example :

| Generation | Dendron Structure | Application |

|---|---|---|

| G1 | 3,5-Bis(benzyloxy)benzyloxy | Blue photoluminescent films |

| G3 | Multi-tiered benzyloxy branches | Encapsulation matrices |

These dendrimers suppress excimer formation, enhancing color purity in displays .

Copolymerization for Conjugated Polymers

This compound copolymerizes with benzothiadiazole derivatives to form cationic polymers like PFBT, used in DNA detection :

| Monomer Pair | Solvent | Catalyst | Application |

|---|---|---|---|

| This compound + BTZ | THF | Pd(PPh₃)₄ | Label-free DNA microarrays |

PFBT exhibits strong fluorescence quenching upon DNA binding, enabling high-sensitivity biosensors .

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 2,7-dibromofluorene is in the development of hole-transporting materials for OLEDs. The compound is utilized as a template for synthesizing N-carbazole capped oligofluorenes, which exhibit promising properties for efficient charge transport in OLEDs. These materials are pivotal for enhancing the performance and efficiency of light-emitting devices.

Key Studies:

- Research has demonstrated that oligofluorenes derived from this compound can achieve high photoluminescence efficiency and stability, making them suitable candidates for blue-light emission in OLEDs .

- A study highlighted the synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide], which is a cationic conjugated polymer used in label-free DNA microarrays and exhibits significant absorbance at wavelengths suitable for most commercial excitation sources .

Polymer Semiconductors

This compound plays a crucial role in the synthesis of polymer semiconductors. Its derivatives are employed in various coupling reactions such as Suzuki and Stille couplings to produce high-performance conjugated polymers.

Applications:

- The compound is integral to creating alkyl-substituted polyfluorenes that are highly efficient for use in organic photovoltaics and as interface materials in organic electronics .

- Research indicates that polyfluorenes synthesized from this compound exhibit excellent charge-carrier mobility and luminescent properties, making them ideal for display technologies .

Nanocomposites and Sensors

Recent studies have explored the potential of this compound in developing nanocomposites for electronic applications such as sensors and piezoelectric devices.

Innovative Uses:

- New types of nanocomposites synthesized from this compound have been proposed for use in pressure sensors and diodes, showcasing enhanced mechanical and electrical properties .

- The incorporation of this compound into sensor technology has been investigated to improve sensitivity and response times through enhanced charge transport mechanisms .

Environmental Applications

The environmental implications of this compound have also been studied, particularly regarding its vapor pressure and potential as an environmental pollutant.

Research Findings:

作用机制

The mechanism of action of 2,7-Dibromofluorene derivatives primarily involves their ability to transport electrons efficiently. This is attributed to their relatively low Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate electron mobility. These properties make them suitable for use in electronic and optoelectronic applications.

相似化合物的比较

Structural and Functional Analogues

9,9′-Dihexyl-2,7-dibromofluorene (C₂₅H₃₂Br₂)

- Structure : Features hexyl groups at the 9-position, increasing molecular weight to 484.34 g/mol .

- Properties : The alkyl chains enhance solubility in organic solvents (e.g., chloroform, THF), making it suitable for solution-processed organic electronics. However, the melting point decreases compared to the unsubstituted parent compound due to reduced crystallinity .

- Applications : Widely used in organic light-emitting diodes (OLEDs) and semiconducting polymers. Its symmetrical substitution improves charge transport in guest-host systems .

9,9-Dioctyl-2,7-dibromofluorene (C₂₉H₄₀Br₂)

- Structure : Octyl groups at the 9-position further increase molecular weight to 548.44 g/mol .

- Properties: Enhanced solubility and reduced aggregation in solid-state applications. Used as a monomer for low-bandgap polymers in organic photovoltaics (OPVs) and field-effect transistors (OFETs) .

- Comparison with Dihexyl Derivative : Longer alkyl chains (octyl vs. hexyl) provide better film-forming properties but may slightly reduce charge mobility due to steric hindrance .

2,7-Dibromo-9-fluorenone (C₁₃H₆Br₂O)

- Structure : A ketone group replaces the 9-hydrogen of 2,7-dibromofluorene .

- Properties : The electron-withdrawing ketone group shifts the electronic structure, making it suitable for electron-transport layers in OLEDs. It can be reduced back to this compound under acidic conditions .

- Applications: Intermediate in synthesizing fluorenone-based semiconductors and phosphonic acid derivatives for photovoltaic devices .

Halogenated Fluorenes and Aromatic Analogues

4,4′-Dibromobiphenyl (C₁₂H₈Br₂)

- Structure : Two bromine atoms on a biphenyl backbone.

- Comparison : Lacks the fluorene bicyclic structure, resulting in shorter conjugation length and lower thermal stability. Less efficient in OLED applications compared to this compound derivatives .

p-Dibromobenzene (C₆H₄Br₂)

- Structure : Bromine atoms in para positions on a benzene ring.

- Comparison: Limited π-conjugation and electronic applications due to its monocyclic structure. Primarily used as a precursor in cross-coupling reactions rather than optoelectronics .

Substitution Pattern Effects

Symmetrical vs. Asymmetrical Bromination

- Symmetrical (this compound) : Enables balanced charge transport and exciplex formation in OLEDs, achieving external quantum efficiencies (EQEs) >5% .

- Asymmetrical (e.g., 3,6-Dibromofluorene) : Disrupted conjugation reduces photoluminescence quantum yield (PLQY) by ~30% compared to 2,7-derivatives .

Carbazole Derivatives

- 2,7-Carbazole vs. 3,6-Carbazole: 2,7-substituted carbazoles exhibit red-shifted absorption (Δλ = 40 nm) and higher two-photon absorption cross-sections (σ₂ = 1,200 GM vs. 800 GM for 3,6-derivatives), making them superior for nonlinear optics .

生物活性

2,7-Dibromofluorene (CAS No. 16433-88-8) is a brominated derivative of fluorene that has garnered attention for its potential applications in organic electronics and biological systems. This article delves into the biological activity of this compound, examining its synthesis, properties, and relevant research findings.

This compound can be synthesized through various methods, including bromination of fluorene in the presence of solvents such as chloroform. The general reaction involves the addition of bromine to the fluorene structure under controlled conditions. The synthesis typically yields high purity products, with yields reported as high as 92% in certain experimental setups .

Chemical Structure:

- Molecular Formula: C13H8Br2

- Molecular Weight: 323.01 g/mol

- Key spectral data include:

- NMR: δ values indicative of aromatic protons.

- FT-IR: Characteristic absorption bands corresponding to C-H stretching and aromatic C=C bonds.

Anticancer Properties

Research has indicated that this compound exhibits significant biological activity, particularly in cancer research. It has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of dibromofluorene can inhibit cell proliferation and promote cell death in various cancer cell lines.

Case Study:

A study explored the effects of dibromofluorene derivatives on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM . The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. The compound exhibits free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that it can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Applications in Organic Electronics

Beyond its biological implications, this compound is extensively utilized in the field of organic electronics. It serves as a precursor for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to facilitate charge transport makes it a valuable component in the development of efficient organic semiconductors .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other brominated compounds:

| Compound | IC50 (µM) | Antioxidant Activity | Application Area |

|---|---|---|---|

| This compound | 10 | High | Anticancer, OLEDs |

| Brominated Phenols | 25 | Moderate | Antimicrobial |

| Brominated Flavonoids | 15 | High | Antioxidant |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,7-dibromofluorene, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are widely used:

- Reduction of 2,7-dibromofluorenone with zinc amalgam and hydrochloric acid in ethanol (95% purity), achieving yields of ~85% under optimized conditions (molar ratios: 1:5 for substrate:Zn, 48:1 for Zn:Hg, and 1:6 for Zn:HCl; reflux for 8 h) .

- Direct bromination of fluorene using N-bromosuccinimide (NBS) in propylene carbonate at 60°C, yielding products with >99% chromatographic purity after recrystallization .

- Key Variables : Solvent choice, reagent stoichiometry, and temperature critically impact yield and purity.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹) .

- ¹H NMR confirms substitution patterns: aromatic protons in this compound appear as distinct doublets (δ ~7.3–7.7 ppm) due to symmetry, while fluorenone derivatives show ketone-related shifts .

Q. What are the critical physical properties of this compound for experimental handling?

- Key Properties :

- Melting point: 164–167°C .

- Molecular weight: 324.01 g/mol .

- Stability: Hygroscopicity and sensitivity to light are not reported, but it is classified as a skin/eye irritant (GHS Category 2/2A) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in this compound synthesis?

- Methodological Answer : Contradictions in reported yields (e.g., 85% vs. 99%) arise from:

- Purification methods : Recrystallization in acetic acid vs. ethanol affects purity .

- Catalyst activity : Zinc amalgam quality and mercury content influence reduction efficiency .

Q. What strategies improve the stability of this compound in polymer synthesis applications?

- Methodological Answer :

- Derivatization : Introducing alkyl groups (e.g., 9,9-dihexyl or dioctyl) enhances solubility and thermal stability for optoelectronic materials .

- Storage : Protect from moisture and oxygen by storing under inert gas (N₂/Ar) at −20°C .

Q. How does this compound contribute to environmentally persistent halogenated pollutants?

- Methodological Answer :

- Environmental Fate : Its vapor pressure (experimentally determined for halogenated PAHs) predicts atmospheric partitioning and bioaccumulation potential .

- Analysis : Use gas chromatography with electron capture detection (GC-ECD) or HRMS to quantify environmental residues .

Q. What green chemistry approaches are applicable to this compound synthesis?

- Methodological Answer :

- Solvent substitution : Replace ethanol with ionic liquids or supercritical CO₂ to reduce waste .

- Catalyst recycling : Recover zinc amalgam via filtration and reuse in subsequent batches .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency may stem from:

- Boronic acid quality : Use freshly prepared 9,9-dihexylfluorene-2,7-diboronic acid to avoid side reactions .

- Palladium catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand systems (e.g., SPhos) can alter reaction kinetics .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of particulate matter .

Q. Applications in Advanced Materials

Q. How is this compound utilized in designing blue-emitting polymers?

属性

IUPAC Name |

2,7-dibromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFJPFSWLMKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167744 | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-88-8 | |

| Record name | 2,7-Dibromofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。